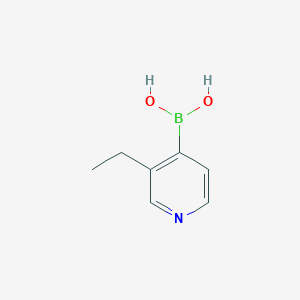

(3-Ethylpyridin-4-yl)boronic acid

Description

Significance of Boronic Acids in Contemporary Organic Synthesis

Boronic acids are organic compounds where one of the hydroxyl groups of boric acid is replaced by an alkyl or aryl group. wikipedia.org They function as Lewis acids, enabling the formation of reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.orglabinsights.nl This characteristic makes them invaluable for molecular recognition and the development of sensors. labinsights.nlboronmolecular.com

In the realm of organic synthesis, boronic acids are indispensable building blocks, most famously for their role in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.comorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide, a process that has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.comwikipedia.org The advantages of using boronic acids in these reactions include their general stability, low toxicity, and the ease with which they can be prepared and handled. organic-chemistry.orgnih.gov

The reactivity of boronic acids and their ester derivatives can differ, with esters often exhibiting greater stability. nih.govacs.org The choice between a boronic acid and its ester can be critical for the success of a synthetic step, with factors like reaction rate and substrate compatibility playing a role. nih.govacs.org

Evolution of Pyridinylboronic Acids as Pivotal Synthetic Intermediates

Pyridinylboronic acids are a class of heteroaryl boronic acids that incorporate a pyridine (B92270) ring. sigmaaldrich.com These compounds are crucial intermediates in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules. borates.todayresearchgate.net The synthesis of pyridinylboronic acids can be challenging compared to their aryl counterparts, but various methods have been developed to access these valuable reagents. researchgate.netarkat-usa.org These methods include halogen-metal exchange followed by borylation, palladium-catalyzed cross-coupling, and C-H activation/borylation. arkat-usa.org

The stability of pyridinylboronic acids can vary depending on the position of the boronic acid group on the pyridine ring. arkat-usa.org For instance, 3- and 4-pyridinylboronic acids generally exhibit good stability. arkat-usa.org The development of stable and readily accessible pyridinylboronic acid derivatives, including their pinacol (B44631) esters, has significantly expanded their utility in organic synthesis. smolecule.comcymitquimica.com These intermediates are frequently employed in Suzuki-Miyaura coupling reactions to introduce the pyridinyl moiety into a wide range of molecular architectures. smolecule.comorgsyn.orgcymitquimica.com

The specific compound, (3-Ethylpyridin-4-yl)boronic acid, and its derivatives like the pinacol ester, serve as important building blocks for creating more complex molecules with potential applications in pharmaceuticals and materials science. smolecule.com The presence of the ethyl group at the 3-position of the pyridine ring can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and interactions. cymitquimica.com

Interactive Data Tables

Properties of (3-Methylpyridin-4-yl)boronic acid

| Property | Value | Source |

| IUPAC Name | (3-methylpyridin-4-yl)boronic acid | nih.gov |

| Molecular Formula | C6H8BNO2 | nih.gov |

| Molecular Weight | 136.95 g/mol | nih.gov |

| InChI | InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 | nih.gov |

| InChIKey | KSERCJHSQPNSJM-UHFFFAOYSA-N | nih.gov |

| SMILES | B(C1=C(C=NC=C1)C)(O)O | nih.gov |

| CAS Number | 894808-72-1 | nih.gov |

Chemical Information for Pyridinylboronic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Reference |

| This compound | 2215034-24-3 | C7H10BNO2 | bldpharm.comchemicalbook.com |

| 4-Pyridinylboronic Acid | 1692-15-5 | C5H6BNO2 | innospk.com |

| (4-Chloropyridin-2-yl)boronic acid | 870459-91-9 | C5H5BClNO2 | vulcanchem.com |

| 5-methylpyridin-3-ylboronic acid pinacol ester | 1171891-42-1 | C12H18BNO2 | cymitquimica.com |

Properties

Molecular Formula |

C7H10BNO2 |

|---|---|

Molecular Weight |

150.97 g/mol |

IUPAC Name |

(3-ethylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C7H10BNO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5,10-11H,2H2,1H3 |

InChI Key |

DUMKDZQXLTZFAE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=NC=C1)CC)(O)O |

Origin of Product |

United States |

Cross Coupling Reactions and Mechanistic Insights Involving 3 Ethylpyridin 4 Yl Boronic Acid

Suzuki-Miyaura Palladium-Catalyzed Cross-Coupling: Core Applications in Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the creation of biaryl compounds. researchgate.netlibretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as (3-ethylpyridin-4-yl)boronic acid, with an organic halide or triflate. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and environmentally benign boronic acid reagents. nih.gov

The versatility of the Suzuki-Miyaura reaction allows for its application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. chemrxiv.org For instance, it has been a key step in the synthesis of various drug candidates. researchgate.net The reaction's broad applicability extends to various substrates, including those with sensitive functional groups. nih.govnih.gov

Catalytic Systems and Ligand Design in Suzuki-Miyaura Reactions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system employed, which consists of a palladium source and a ligand. researchgate.net While various palladium catalysts can be used, the choice of ligand is crucial for an efficient reaction. nih.gov Biarylphosphine ligands, for example, have proven to be effective in these reactions. nih.gov

Different catalytic systems may be optimal for different substrate combinations. For instance, a catalyst system that is effective for coupling arylboronic acids with aryl mesylates may involve a specific ligand like XPhos. nih.gov The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is a critical step in developing a successful Suzuki-Miyaura coupling protocol. researchgate.netmdpi.com

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Application |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmOH | Coupling of heteroarylboronic acids with aryl mesylates. nih.gov |

| PdCl₂(PPh₃)₂ | PPh₃ | Various | Various | General coupling of arylboronic acids. researchgate.net |

| Pd(dtbpf)Cl₂ | dtbpf | K₃PO₄ | TPGS-750-M/THF | Coupling on DNA-tagged substrates. analytical-sales.com |

| Pd(PPh₃)₄ | PPh₃ | NaOH | THF/water | Coupling of borylated norbornadiene with haloarenes. beilstein-journals.org |

Mechanistic Pathways: Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgrsc.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgchemrxiv.org The reactivity of the halide in this step generally follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. chemrxiv.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgchemrxiv.org

While this is the generally accepted pathway, the specific details, such as the nature of the active palladium species and the exact mechanism of transmetalation, can vary depending on the specific reactants and conditions. chemrxiv.org

Substrate Scope and Reaction Condition Optimization

The Suzuki-Miyaura reaction exhibits a broad substrate scope, accommodating a wide variety of boronic acids and organic halides or triflates. researchgate.net This includes aryl, heteroaryl, vinyl, and even alkyl boronic acids. nih.govorganic-chemistry.org The reaction is also tolerant of many functional groups, such as esters, nitriles, aldehydes, and ketones. nih.gov

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors that are commonly optimized include:

Catalyst and Ligand: As discussed in section 3.1.1, the choice of the palladium source and ligand is critical. researchgate.net

Base: A variety of bases can be used, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). nih.govresearchgate.netbeilstein-journals.org The strength and solubility of the base can significantly impact the reaction outcome.

Temperature: Reactions are often run at elevated temperatures to ensure a reasonable reaction rate. nih.govbeilstein-journals.org

The optimization process often involves screening different combinations of these parameters to find the ideal conditions for a specific substrate pair. researchgate.netmdpi.com

Chan-Lam Coupling: Carbon-Heteroatom Bond Formations (C-N, C-O)

The Chan-Lam coupling, also referred to as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds. alfa-chemistry.comwikipedia.org This reaction provides a valuable method for the arylation of amines, alcohols, and other N-H or O-H containing compounds using arylboronic acids. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be carried out at room temperature and is tolerant of air and moisture, making it a more convenient alternative to some palladium-catalyzed methods. alfa-chemistry.comwikipedia.org

The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate. alfa-chemistry.comorganic-chemistry.org The proposed mechanism involves the formation of a copper-aryl intermediate, followed by reaction with the amine or alcohol and subsequent reductive elimination to yield the desired product. wikipedia.org The scope of the Chan-Lam reaction is broad, encompassing a variety of substrates including phenols, anilines, amides, and carbamates. alfa-chemistry.comorganic-chemistry.org

Table 2: Key Features of Chan-Lam Coupling

| Feature | Description |

|---|---|

| Bond Formed | C-N, C-O. alfa-chemistry.comwikipedia.org |

| Catalyst | Typically Copper(II) salts (e.g., Cu(OAc)₂). alfa-chemistry.comorganic-chemistry.org |

| Boron Reagent | Arylboronic acids. wikipedia.orgorganic-chemistry.org |

| Coupling Partner | Compounds containing N-H or O-H bonds (amines, alcohols, etc.). alfa-chemistry.comorganic-chemistry.org |

| Reaction Conditions | Often mild, at room temperature and open to air. alfa-chemistry.comwikipedia.org |

Liebeskind-Srogl Coupling: Ketone Synthesis via Thiol Ester Transformations

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that allows for the synthesis of ketones from the reaction of a thioester with a boronic acid. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by palladium and mediated by a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). organic-chemistry.orgwikipedia.org A significant feature of this reaction is that it proceeds under neutral, "baseless" conditions, which makes it suitable for substrates that are sensitive to basic environments. organic-chemistry.org

The proposed role of the copper(I) cofactor is twofold: it is thought to activate the C(O)-S bond of the thioester towards oxidative addition to the palladium center and to facilitate the transmetalation of the organic group from the boron to the palladium. nih.gov The reaction has a broad scope, tolerating a variety of functional groups on both the thioester and the boronic acid. organic-chemistry.orgnih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Stille, Rhodium-catalyzed additions)

Beyond the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl reactions, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. While boronic acids are not the primary coupling partner in the classic Sonogashira reaction, related boron-based reagents can sometimes be employed in similar transformations.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. Although distinct from reactions involving boronic acids, it represents another major cross-coupling methodology for C-C bond formation. libretexts.org

Rhodium-catalyzed Additions: Rhodium catalysts are known to facilitate the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, such as ketones and coumarins. nih.govnih.gov These reactions are valuable for the enantioselective synthesis of chiral molecules. nih.gov The catalytic cycle for these reactions involves intermediates such as arylrhodium, oxa-π-allylrhodium, and hydroxorhodium complexes. nih.gov

Beyond Cross Coupling: Diverse Chemical Transformations and Derivatizations of 3 Ethylpyridin 4 Yl Boronic Acid

Reversible Covalent Bond Formation with Diols and Nucleophiles

A defining characteristic of boronic acids, including (3-Ethylpyridin-4-yl)boronic acid, is their ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is fundamental to their application in chemical biology and materials science.

The interaction with 1,2- or 1,3-cis-diols results in the formation of cyclic boronate esters. nih.govresearchgate.net This reaction is typically rapid and reversible in aqueous media, with the equilibrium being sensitive to pH. nih.govbath.ac.uk The formation of the boronate ester enhances the Lewis acidity of the boron center. nih.govresearchgate.net This principle is the foundation for the design of sensors and receptors for saccharides, as the binding event can be transduced into a detectable signal. nih.govresearchgate.net

The general mechanism involves the reaction of the boronic acid with a diol to form a five- or six-membered cyclic ester, releasing water in the process. nih.gov The stability of these boronate esters, despite the covalent nature of the B-O bonds, allows for their formation and cleavage under specific conditions or in response to external stimuli. nih.govresearchgate.net

Beyond diols, the boronic acid moiety can interact with various nucleophiles. Boronic acids are known to form reversible covalent adducts with nucleophilic residues such as serine, threonine, and aspartic acid in proteins, a property exploited in the design of enzyme inhibitors. researchgate.netwikipedia.org The Lewis acidic boron atom readily accepts an electron pair from a Lewis base, leading to the formation of a tetrahedral boronate species. nih.govrsc.org This dynamic covalent chemistry allows for applications in dynamic combinatorial libraries and self-organizing molecular systems. nih.gov

Table 1: Factors Influencing Reversible Covalent Bond Formation

| Factor | Description |

| pH | The equilibrium between the boronic acid and the boronate ester is pH-dependent. Formation is often favored under basic conditions. nih.gov |

| Diol Structure | The binding affinity is influenced by the stereochemistry and geometric arrangement of the hydroxyl groups in the diol (e.g., 1,2-cis-diols generally form more stable complexes). |

| Solvent | The nature of the solvent can affect the stability of the boronate ester and the position of the equilibrium. d-nb.info |

| Substituents | Electronic effects of substituents on the pyridine (B92270) ring can influence the Lewis acidity of the boron atom and thus the binding affinity. d-nb.info |

Conjugate Additions and Electrophilic Allyl Shifts

Heteroaryl boronic acids like this compound are valuable reagents in carbon-carbon bond-forming reactions other than cross-coupling, such as conjugate additions and electrophilic allyl shifts. alchempharmtech.comsigmaaldrich.comsigmaaldrich.com

In conjugate addition reactions, also known as 1,4-additions, the organic group from the boronic acid adds to the β-position of an α,β-unsaturated carbonyl compound. This transformation is a powerful method for the formation of new carbon-carbon bonds. Rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to electron-deficient olefins have been well-developed. researchgate.net For this compound, this would involve the addition of the 3-ethylpyridin-4-yl group across the double bond of an enone or other Michael acceptor, often with high stereocontrol when chiral catalysts are employed. researchgate.net

Electrophilic allyl shifts represent another facet of boronic acid reactivity. alchempharmtech.comsigmaaldrich.comsigmaaldrich.com While less common than their use as nucleophiles, boronic acids can participate in reactions where an allyl group undergoes a shift, facilitated by the boron moiety.

The versatility of this compound in these reactions allows for the synthesis of complex molecules containing the ethylpyridine scaffold, which is of interest in medicinal chemistry and materials science. bris.ac.uk

Homologation Reactions

Homologation reactions provide a means to extend the carbon chain of a boronic acid by one carbon atom. diva-portal.org This transformation converts an arylboronic acid into a benzylboronic acid derivative, which is a valuable synthetic intermediate. st-andrews.ac.uk

One common method for the homologation of boronic acids involves the use of α-halomethylboronic esters or carbenoids, such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane). diva-portal.orgst-andrews.ac.uk For instance, the boronic acid can first be dehydrated to its corresponding boroxine (B1236090), which then reacts with the carbenoid. diva-portal.org This process results in the insertion of a methylene (B1212753) group between the aromatic ring and the boron atom. diva-portal.org

More recently, palladium-catalyzed homologation of arylboronic acids has been developed. st-andrews.ac.uk This method utilizes halomethylboronic acid pinacol (B44631) esters and proceeds via an oxidative addition and chemoselective transmetalation, avoiding the need for stoichiometric organometallic reagents. st-andrews.ac.uk This process effectively inserts a C1 unit to yield benzylboronic esters. st-andrews.ac.uk

Table 2: Comparison of Homologation Methods

| Method | Reagent(s) | Key Features |

| Carbenoid-based | TMS-diazomethane, Dichloromethane/n-BuLi | Involves 1,2-metallate rearrangement; can require dehydration to boroxine. wikipedia.orgdiva-portal.org |

| Palladium-catalyzed | Halomethylboronic acid pinacol esters, Pd catalyst | Organometallic-free (in terms of stoichiometric reagents); proceeds via chemoselective transmetalation. st-andrews.ac.uk |

Applying these methods to this compound would produce the corresponding (3-Ethylpyridin-4-yl)methylboronic acid or its ester, opening up further synthetic possibilities.

Boronic Acid Lewis Acidity and Complexation Chemistry

The chemistry of this compound is fundamentally governed by the Lewis acidic nature of its boron atom. The boron atom in a boronic acid possesses a vacant p-orbital, making it an electron-pair acceptor. rsc.org

Boronic acids exist in equilibrium with their anionic tetrahedral boronate form in aqueous solution. d-nb.infonih.gov The position of this equilibrium, and thus the effective Lewis acidity, is influenced by the electronic nature of the substituents on the aromatic ring. d-nb.info The electron-deficient pyridine ring in this compound is expected to enhance the Lewis acidity of the boron center compared to a simple phenylboronic acid.

This Lewis acidity drives the complexation with Lewis bases. nih.govrsc.org As discussed in section 4.1, this includes the formation of boronate esters with diols. It also includes the coordination with other Lewis bases like amines or fluoride (B91410) ions. nih.govrsc.org The formation of these 'ate' complexes is a key step in many reactions involving boronic acids, including transmetalation in cross-coupling cycles. rsc.org

Structural and computational studies have shown that non-covalent interactions, such as polar-π interactions and solvation effects, can play a significant role in stabilizing both the boronic acid and its boronate form. d-nb.infonih.gov The ability to tune the Lewis acidity through substituent effects is crucial for the rational design of boronic acid-based catalysts and inhibitors. d-nb.infonih.gov

Advanced Applications in Organic Synthesis and Molecular Construction

Construction of Complex Heterocyclic Systems and Biaryls

The primary application of (3-Ethylpyridin-4-yl)boronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds and is exceptionally effective for creating biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry.

Detailed research findings, particularly from the development of kinase inhibitors, demonstrate the utility of this compound in constructing complex, fused heterocyclic systems. For example, it has been instrumental in the synthesis of substituted 1H-pyrazolo[3,4-d]pyrimidines. In these syntheses, the boronic acid is coupled with a halogenated pyrazolopyrimidine core to introduce the 3-ethylpyridin-4-yl group. This specific moiety is often crucial for achieving desired potency and selectivity in drug candidates.

The Suzuki coupling reaction involving this compound and a dichloro-substituted pyrazolopyrimidine serves as a key step in building a complex biaryl linkage. The reaction proceeds with high efficiency under specific catalytic conditions, covalently linking the pyridine (B92270) and pyrazolopyrimidine rings.

Table 1: Example of Suzuki-Miyaura Coupling for Biaryl Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

|---|---|---|---|

| 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | This compound | Pd(dppf)Cl2 / Na2CO3 | 6-chloro-4-(3-ethylpyridin-4-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine |

This reaction exemplifies the direct construction of a complex bi-heterocyclic system where the ethyl-substituted pyridine ring is installed with precision. The resulting product is a versatile intermediate that can be further functionalized to create a library of potential therapeutic agents.

Synthesis of Multi-Component Molecular Scaffolds

The synthesis of modern drug molecules often requires the assembly of multiple distinct chemical fragments into a single, highly-ordered molecular scaffold. This compound plays a critical role as one of these key components in the convergent synthesis of complex kinase inhibitors, such as those targeting Anaplastic Lymphoma Kinase (ALK) and Janus Kinase (JAK).

A central fused heterocyclic core (e.g., 1H-pyrazolo[3,4-d]pyrimidine).

A substituted pyridine moiety, introduced via the boronic acid, which often interacts with key residues in the target protein's binding site.

Other aryl or alkyl groups that modulate the compound's physicochemical properties and biological activity.

The Suzuki coupling reaction is the linchpin that connects the this compound building block to the main scaffold. Although not a single-pot multicomponent reaction in the classical sense (like an Ugi or Passerini reaction), the synthetic strategy is decidedly multi-component in its approach. It relies on the pre-formation of several advanced intermediates that are then strategically combined. The boronic acid is essential in this context, providing a reliable and efficient method for incorporating the specific ethyl-pyridine fragment into the final architecture.

Strategic Use as a Building Block in Multi-Step Synthetic Sequences

The true value of this compound is realized in its application as a strategic building block within extended, multi-step synthetic pathways. Its stability and predictable reactivity in Suzuki couplings make it an ideal choice for introduction at a mid-to-late stage of a complex synthesis, securing a key structural element of the final target molecule.

In the synthesis of pyrazolo[3,4-d]pyrimidine-based ALK/JAK inhibitors, the synthetic sequence demonstrates this strategic use. A representative pathway involves:

Core Synthesis : Initial construction of a protected, di-halogenated 1H-pyrazolo[3,4-d]pyrimidine core.

Key C-C Bond Formation : A selective Suzuki-Miyaura cross-coupling is performed between the di-halogenated core and this compound. This step attaches the crucial ethyl-pyridine group at a specific position (C4) of the pyrazolopyrimidine ring.

Further Functionalization : The remaining halogen on the core (at C6) is then displaced or coupled with another group, often an amine, to complete the synthesis of the target inhibitor.

Deprotection : Removal of any protecting groups to yield the final active pharmaceutical ingredient.

This multi-step approach highlights the role of this compound not just as a reactant, but as a carefully chosen building block that imparts a specific and essential chemical feature to the final product. Its incorporation is a pivotal step that defines the ultimate structure and, consequently, the biological function of the complex molecule being synthesized.

Research Paradigms in Medicinal Chemistry Utilizing Pyridinylboronic Acid Scaffolds

Role as Versatile Synthetic Intermediates in Pharmaceutical Research

(3-Ethylpyridin-4-yl)boronic acid and its derivatives are invaluable synthetic intermediates in the construction of complex bioactive molecules. researchgate.netchemrxiv.org Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govderpharmachemica.com This reaction allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of many pharmaceutical compounds. preprints.org

The Suzuki-Miyaura coupling is widely favored in pharmaceutical process chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents. derpharmachemica.comrsc.org In this context, this compound serves as a readily available building block to introduce the 3-ethylpyridine (B110496) moiety into a target molecule. This is particularly significant as the pyridine (B92270) ring is a prevalent structural unit in many FDA-approved drugs. dovepress.com

The synthesis of various pharmaceutical candidates and heterocyclic compounds with potential biological activities, such as anticancer and anti-inflammatory properties, has been achieved using pyridinylboronic acid derivatives. smolecule.com For instance, the coupling of a boronic acid with a halogenated pyridine or other heterocyclic systems can generate bi-aryl structures, which are common motifs in drug molecules. nih.gov The versatility of this approach allows medicinal chemists to create large libraries of diverse compounds for high-throughput screening, accelerating the discovery of new drug leads. nih.gov

Below is an interactive table summarizing the key applications of pyridinylboronic acids as synthetic intermediates:

Table 1: Applications of Pyridinylboronic Acids in Synthesis

| Application | Description | Key Reactions | References |

|---|---|---|---|

| Drug Discovery | Synthesis of libraries of bioactive compounds for screening. | Suzuki-Miyaura Coupling | chemrxiv.orgnih.gov |

| Pharmaceutical Process Chemistry | Large-scale synthesis of drug candidates and active pharmaceutical ingredients. | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | preprints.orgmdpi.com |

| Heterocyclic Chemistry | Construction of complex heterocyclic scaffolds. | Palladium-catalyzed cross-coupling | smolecule.commdpi.com |

Development of Molecular Probes and Chemical Biology Tools

Pyridinylboronic acids, including structures related to this compound, are utilized in the development of molecular probes and chemical biology tools. These tools are essential for studying biological processes at the molecular level. The boronic acid moiety can act as a recognition element for specific biological molecules, such as saccharides and proteins. researchgate.netresearchgate.net

The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in the design of sensors for carbohydrates. researchgate.net This interaction can be tailored to be selective for specific sugars, allowing for the development of probes to monitor glucose levels, for example. Furthermore, boronate-based fluorescent probes have been developed to detect reactive oxygen species (ROS) like hydrogen peroxide within cellular environments, including mitochondria. frontiersin.org

The development of highly selective chemical probes for protein kinases, such as Activin receptor-like kinases (ALK1 and ALK2), has been reported, where pyridine-based scaffolds are integral to the inhibitor design. nih.gov These probes, along with their inactive control counterparts, are crucial for validating the roles of specific enzymes in disease pathways. nih.gov

Design Principles for Pyridine-Containing Scaffolds in Bioactive Compound Synthesis

The design of bioactive compounds often relies on the concept of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The pyridine ring is considered one such scaffold. dovepress.comresearchgate.net Several design principles guide the use of pyridine-containing scaffolds in the synthesis of new therapeutic agents.

Structural Versatility and Substitution Patterns: The pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.govauctoresonline.org The substitution pattern on the pyridine ring significantly influences its biological activity. researchgate.net

Bioisosterism: The pyridine ring can act as a bioisostere for other aromatic or heterocyclic rings, enabling chemists to modify a drug's properties while retaining its essential binding interactions. nih.gov

Improving Pharmacokinetic Properties: The nitrogen atom in the pyridine ring can improve water solubility and bioavailability of a drug molecule. nih.gov The ability of the pyridine nitrogen to form hydrogen bonds can also enhance drug-target interactions. auctoresonline.org

Enantioselective Synthesis: The development of methods for the asymmetric synthesis of chiral azaheterocycles, including dihydropyridines derived from pyridinium (B92312) salts and boronic acids, allows for the creation of stereochemically defined drug candidates, which is often crucial for therapeutic efficacy and safety. auburn.edu

Exploitation of Reversible Covalent Binding in Ligand Design

A significant advantage of incorporating a boronic acid group into a ligand is its ability to form reversible covalent bonds with nucleophilic amino acid residues in a protein's active site, such as serine, threonine, or lysine. nih.govnih.gov This type of interaction can lead to inhibitors with high potency and prolonged duration of action. nih.gov

Unlike irreversible covalent inhibitors, which can lead to off-target toxicity, reversible covalent inhibitors offer a balance between strong target engagement and the ability to dissociate from the target, potentially reducing adverse effects. nih.govnih.gov The formation of a tetrahedral boronate adduct with a key active site residue can be a powerful strategy for enzyme inhibition. nih.gov

The proteasome inhibitor bortezomib, which contains a boronic acid warhead, is a prime example of a successful therapeutic that utilizes reversible covalent binding. nih.govbeilstein-journals.org The design of such inhibitors requires careful consideration of the electrophilicity of the boronic acid and the geometry of the target's active site to ensure selective and reversible binding. The reversible nature of the boronic acid's interaction with diols is also fundamental to its use in sensing applications. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Abemaciclib |

| Acetylsalicylic acid (Aspirin) |

| Apalutamide |

| Boceprevir |

| Bortezomib |

| Brimonidine |

| Ceftaroline fosamil |

| Ceralasertib |

| Clorobiocin |

| Coumermycin A1 |

| Eszopiclone |

| Ethionamide |

| GDC-0032 |

| Isoniazid |

| Ivosidenib |

| Lorlatinib |

| Losartan |

| Lumacaftor |

| M4K2234 |

| MU1700 |

| Netupitant |

| Nicotine |

| Niconine |

| Nirmatrelvir |

| Novobiocin |

| Omeprazole |

| PF-06263276 |

| Pioglitazone |

| Prothionamide |

| Rosiglitazone |

| Saxagliptin |

| Taselisib |

| Tedizolid |

| Telaprevir |

| Varenicline |

| Vildagliptin |

| Voxelotor |

| Warfarin |

| Acenocoumarol |

| 2-methyl-5-ethylpyridine |

| 3-picoline |

| 3-cyanopyridine |

| 2-pyridones |

| 2-methylglutarodinitrile |

| 3-methylpiperidine |

| 2-chloro-3-(trifluoromethyl)pyridine |

| (6-methylpyridin-3-yl)boronic acid |

| 6-methyl-3-(trifluoromethyl)-2,3-bipyridine |

| 4-hydroxybenzonitrile |

| 4-((Pyridin-4-yl)methyl)-2H-chromen-2-one |

| 2-bromo-3-picoline |

| 3-(hydroxymethyl)-phenyl-boronic acid |

| 2-(1-adamantylthio) pyridine |

| 3-fluoro-5-methylpyridine-4-boronic acid |

| 4-pyridine boronic acid hydrochloride |

| 4-Ethylpyridine-3-boronic acid pinacol (B44631) ester |

| (3-Methylpyridin-4-yl)boronic acid |

| 3-Pyridylboronic acid |

| Tris(3-pryidyl)boroxin |

| 3-(4,4,5,5-Tetramethyl- dovepress.comresearchgate.netnih.govdioxaborlan-2-yl)-pyridine |

| 3-Pyridin-3-ylquinoline |

| 5-bromo-2-methylpyridine |

| 5-pyrimidine-5-boronic acids |

| 4-bromophenyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3-(biphenyl)-1,5-diphenylpyrazoline |

| 8-bromo-6-pheyltetrahydroquinoline |

| 3-bromo-6,8-diphenylquinoline |

| N-methyl-quinolone |

| 4-hydroxymethylphenylboronic acid pinacol ester |

| (3-boronobenzyl)triphenylphosphonium bromide |

| (3-hydroxybenzyl)triphenylphosphonium cation |

| 2-Fluorobenzoyl chloride |

Catalytic and Materials Science Research Involving Pyridinylboronic Acid Derivatives

Applications in Homogeneous Catalysis

Boronic acids are widely recognized as catalysts and reagents in organic synthesis. longdom.org The presence of the pyridine (B92270) ring in pyridinylboronic acids can influence catalytic activity, sometimes participating directly in the reaction mechanism or modifying the electronic properties of the catalytic center.

The ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in catalysis, particularly for reactions requiring the differentiation or activation of hydroxyl groups. In the context of polyols, such as carbohydrates, boronic acid catalysts can be employed for selective protection or activation, guiding subsequent chemical modifications to a specific site on the molecule. rsc.org This catalytic function relies on the formation of a temporary boronate ester with a cis-diol, which can alter the reactivity of the substrate or position it for an intramolecular reaction.

A significant application of this reactivity is in the catalytic ring-opening of epoxides. Borinic acids, and to some extent boronic acids, have been shown to catalyze the regioselective ring-opening of epoxy alcohols. scholaris.ca The general mechanism involves the formation of a boronate or borinate ester with the hydroxyl group of the epoxy alcohol. This "tethering" of the boron-based catalyst brings the nucleophile into close proximity for an intramolecular attack on the epoxide ring. This strategy often leads to high regioselectivity that can be complementary to or different from conventional acid- or base-catalyzed methods. scholaris.cayoutube.com

For instance, in the aminolysis of 3,4-epoxy alcohols, borinic acid catalysis can favor the C3-ring-opening product, whereas many transition-metal-based methods favor C4-selectivity. scholaris.ca The mechanism is believed to involve the formation of a borinate ester, which then coordinates the amine nucleophile, facilitating its intramolecular delivery to the C3 position of the epoxide. While borinic acids have been more extensively studied, arylboronic acids are also known to catalyze such transformations, although sometimes with different selectivity or efficiency. The Lewis acidity of the boron center, which is modulated by substituents on the aromatic ring, is a key factor. In (3-Ethylpyridin-4-yl)boronic acid, the electron-withdrawing nature of the pyridine ring is expected to increase the Lewis acidity of the boron atom compared to a simple phenylboronic acid, potentially enhancing its catalytic activity in epoxide activation.

Table 1: Comparison of Mechanisms in Epoxide Ring-Opening

| Catalyst Type | Typical Mechanism | Key Feature | Common Regioselectivity (Unsymmetrical Epoxides) |

|---|---|---|---|

| Strong Base (e.g., RO⁻) | S_N_2 | Nucleophilic attack at the sterically least hindered carbon. libretexts.org | Attack at less substituted carbon. youtube.com |

| Strong Acid (e.g., H₃O⁺) | S_N_1-like | Protonation of epoxide oxygen, followed by nucleophilic attack at the carbon best able to stabilize a positive charge. libretexts.org | Attack at more substituted carbon. youtube.com |

| Boronic/Borinic Acid | Catalytic Tethering | Reversible formation of a boronate ester with a nearby hydroxyl group directs the nucleophile intramolecularly. scholaris.ca | Can be highly regioselective (e.g., C3 vs. C4), depending on substrate and catalyst structure. |

Integration into Polymeric Systems and Optoelectronic Materials

Boronic acids and their esters are versatile functional groups for the synthesis of advanced polymers. researchgate.net Their ability to undergo dynamic covalent reactions, particularly the formation and cleavage of boronate esters with diols, allows for the creation of "smart" materials like self-healing hydrogels and stimuli-responsive drug delivery systems. nih.govnih.gov Polymers functionalized with this compound could be designed to respond to changes in pH or the presence of specific diol-containing molecules, such as glucose.

In the realm of materials science, pyridinylboronic acids are of interest for creating functional materials for electronics and optoelectronics. smolecule.com The incorporation of pyridine units into conjugated polymer backbones is a common strategy to tune their electronic properties, as the electron-deficient nature of the pyridine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the material. This makes such materials suitable for use as electron-transporting or hole-blocking layers in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net

While specific research on the integration of this compound into polymers is not widely documented, its regioisomeric cousin, 4-Ethylpyridine-3-boronic acid pinacol (B44631) ester, is noted for its application in materials science for modifying polymers to enhance their properties. smolecule.com this compound can be used as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex conjugated molecules and polymers. The resulting materials, featuring the ethyl-pyridyl moiety, could possess tailored optoelectronic characteristics for applications in organic electronics. smolecule.com

Table 2: Potential Roles of Pyridinylboronic Acid Moieties in Functional Polymers

| Application Area | Function of Pyridinylboronic Acid Moiety | Underlying Principle |

|---|---|---|

| Stimuli-Responsive Hydrogels | Cross-linking agent | Reversible formation of boronate esters with diols, sensitive to pH and glucose. nih.gov |

| Drug Delivery Systems | Targeting/Release group | Binding to diols on cell surfaces or pH-triggered release. longdom.org |

| Organic Electronics (OLEDs) | Electron-transporting material | The electron-deficient pyridine ring lowers the material's LUMO energy level. |

| Functional Material Synthesis | Versatile building block | Participation in C-C bond formation via Suzuki-Miyaura coupling. smolecule.com |

Development of Molecular Recognition Systems and Sensors

The most explored application of pyridinylboronic acids is in the field of molecular recognition and sensing. mdpi.com The boronic acid group is an effective synthetic receptor for cis-diols, a functional group abundant in biologically important molecules like saccharides (sugars). nih.govnih.gov The sensing mechanism relies on the reversible covalent interaction between the boronic acid and a diol to form a stable five- or six-membered cyclic boronate ester. mdpi.com

This binding event can be translated into a detectable signal, commonly a change in fluorescence. nih.gov In a typical design, a fluorophore is placed in proximity to the boronic acid receptor. The binding of a saccharide alters the electronic properties of the boron center—from a neutral, trigonal state to an anionic, tetrahedral state. This change can modulate the fluorescence of the nearby dye through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).

The pyridine ring in this compound plays a crucial role in this context. The nitrogen atom can act as an internal base, forming an intramolecular N-B coordination bond. This interaction lowers the pKₐ of the boronic acid, allowing it to bind effectively to saccharides at physiological pH (around 7.4), a significant challenge for simpler phenylboronic acids which typically require more basic conditions. longdom.orgresearchgate.net This makes pyridinylboronic acids highly attractive for developing sensors intended for biological applications, such as continuous glucose monitoring. longdom.orgresearchgate.net

Table 3: Principles of Boronic Acid-Based Fluorescent Sensors

| Component | Role | Example Mechanism |

|---|---|---|

| Boronic Acid | Recognition Element / Receptor | Binds selectively and reversibly to molecules containing cis-diol groups (e.g., glucose, fructose). nih.gov |

| Fluorophore | Signal Reporter | Emits light upon excitation; its intensity or wavelength is modulated by the binding event. |

| Saccharide | Analyte / Target Molecule | The molecule to be detected. |

| Sensing Mechanism | Signal Transduction | Photoinduced Electron Transfer (PET): In the unbound state, a nearby amine (like the pyridine nitrogen) may quench fluorescence. Upon saccharide binding, this quenching is inhibited, and fluorescence is "turned on." nih.gov |

Emerging Trends and Future Directions in 3 Ethylpyridin 4 Yl Boronic Acid Research

Innovations in Green Chemistry and Sustainable Synthesis Methods

The synthesis of boronic acids has traditionally involved methods that are not always aligned with the principles of green chemistry. rsc.org However, the field is rapidly advancing toward more sustainable practices. For pyridinylboronic acids, this includes a shift towards solvent-free reaction conditions, the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the application of greener catalysts. nih.gov

Recent innovations highlight the move away from hazardous solvents and stoichiometric reagents. For instance, photocatalytic methods are being developed for the synthesis of related boronic acid derivatives, offering an environmentally benign approach. One such process involves a photocatalytic reaction to produce (4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)boronic acid, which, while structurally different, showcases a sustainable pathway that could be adapted for the synthesis of (3-Ethylpyridin-4-yl)boronic acid. This method begins with a Mitsunobu reaction followed by hydrolysis and a subsequent photocatalytic reaction, ultimately yielding the desired boronic acid.

Furthermore, the use of boric acid itself as a mild and efficient green catalyst for various organic transformations, including the synthesis of pyridine (B92270) analogues under microwave irradiation and solvent-free conditions, points towards a future where the synthesis of this compound could be achieved with minimal environmental impact. nih.govresearchgate.net These green protocols are crucial for making such valuable chemical building blocks more accessible and their production more sustainable.

Advancements in Catalytic Efficiency and Selectivity

This compound, like other aryl and heteroaryl boronic acids, is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgorganic-chemistry.org This reaction is fundamental for creating carbon-carbon bonds to assemble complex molecular frameworks. organic-chemistry.org The efficiency and selectivity of these couplings are paramount, especially in pharmaceutical process chemistry where yield, purity, and catalyst loading are critical factors. mdpi.compreprints.org

Advancements in this area focus on several key aspects:

Catalyst and Ligand Development: The choice of palladium catalyst and, crucially, the associated phosphine (B1218219) ligands, dramatically influences reaction outcomes. organic-chemistry.org Research continually uncovers new ligand systems that offer higher catalytic turnover numbers, operate at lower temperatures, and are effective for coupling challenging substrates like heteroaryl chlorides. organic-chemistry.org For pyridinylboronic acids, which can sometimes be challenging coupling partners, specialized ligands and pre-catalysts are often required to achieve high efficiency. mdpi.com

Reaction Conditions: Optimization of the base, solvent, and temperature is critical. Mild bases are often preferred to prevent side reactions, such as the hydrolysis of sensitive functional groups. mdpi.com The development of reactions that can be performed in greener solvents, including water, or under flow chemistry conditions represents a significant step forward in both efficiency and sustainability. organic-chemistry.org

Substrate Reactivity: The electronic and steric properties of the boronic acid affect its reactivity. The ethyl group in this compound, being an electron-donating group, can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Understanding these substituent effects is key to optimizing reaction conditions for specific substrates.

The table below summarizes typical conditions used in Suzuki-Miyaura couplings involving pyridinylboronic acid analogues, illustrating the range of catalysts and conditions that could be applicable to this compound.

| Coupling Partner 1 (Boronic Acid/Ester) | Coupling Partner 2 (Halide) | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| (4-fluorophenyl)boronic acid | 2-{[(5-bromo-3-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-dioxane/H₂O | 100% | jst.go.jp |

| (2-methylpyridin-4-yl)boronic acid | 6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-b]pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | N/A | nih.gov |

| Pyridine-4-boronic acid | 4-bromomethyl coumarin | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | DMF | >90% | derpharmachemica.com |

| (4-methoxyphenyl)boronic acid | 6-Chloro-N-((2-ethylpyridin-4-yl)methyl)-3-iodo-2-methylimidazo[1,2-b]pyridazin-8-amine | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-dioxane/H₂O | N/A | uochb.cz |

Expansion of Synthetic Utility to Novel Molecular Architectures

The primary value of this compound lies in its role as a versatile building block for constructing novel and complex molecular architectures, particularly in the field of medicinal chemistry. nih.govresearchgate.net The pyridine motif is a common scaffold in pharmaceuticals, and the ability to introduce substituted pyridine rings via Suzuki-Miyaura coupling is a powerful tool in drug discovery. arkat-usa.org

While specific applications of this compound are not extensively documented, the utility of its analogues is well-established for synthesizing potential therapeutic agents. For example, various substituted pyridinylboronic acids have been used to create inhibitors for a range of biological targets:

Kinase Inhibitors: Substituted pyridinylboronic acids are frequently incorporated into molecules designed to inhibit protein kinases, which are crucial targets in cancer therapy. For instance, they have been used to synthesize dual inhibitors of ERK and PI3K kinases. nih.gov

PARP Inhibitors: In the development of new treatments for breast cancer, novel oxadiazole derivatives targeting Poly(ADP-ribose) polymerase (PARP) have been synthesized using pyridinylboronic acids as key intermediates. nih.gov

IDO Inhibitors: Substituted biaryl compounds designed as inhibitors of the indoleamine 2,3-dioxygenase (IDO) enzyme, a target in immunotherapy, have been prepared using pyridinylboronic acid building blocks. google.com

AMPK Activators: Novel compounds based on a 3,5-dimethylpyridin-4(1H)-one scaffold, designed as activators of AMP-activated protein kinase (AMPK), were synthesized via Suzuki-Miyaura coupling with various arylboronic acids. jst.go.jp

The following table showcases examples of complex molecular architectures synthesized using pyridinylboronic acid analogues, demonstrating the potential applications for this compound in creating structurally diverse and biologically active compounds.

| Boronic Acid Used | Resulting Molecular Architecture | Therapeutic Target/Application | Reference |

| (2-methylpyridin-4-yl)boronic acid | 1-(cyclopentylcarbamoyl)-4-(2-methylpyridin-4-yl)-1H-pyrazolo[4,3-b]pyridine | Dual ERK/PI3K Inhibitor | nih.gov |

| (6-chloro-5-methylpyridin-3-yl)boronic acid | 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-phenyl-1,3,4-oxadiazole | PARP Inhibitor | nih.gov |

| [6-(trifluoromethyl)pyridin-3-yl]boronic acid | 2-({[5-(6-(Trifluoromethyl)pyridin-3-yl)-3-methylpyridin-2-yl]oxy}methyl)-3,5-dimethylpyridin-4(1H)-one | AMPK Activator | jst.go.jp |

| Pyridine-3-boronic acid | 4-((Pyridin-3-yl)methyl)-2H-chromen-2-one | Potent Antibacterial Agent | derpharmachemica.com |

Computational Chemistry and Rational Design in Boronic Acid Research

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that guide the synthesis and application of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to predict and understand the structural, electronic, and reactive properties of boronic acids and their derivatives.

Key areas where computational studies are advancing the field include:

Rational Design of Inhibitors: Computational docking and molecular modeling are used to design novel inhibitors for therapeutic targets. By simulating how a molecule like one derived from this compound might fit into the active site of a protein, researchers can rationally design more potent and selective drugs. nih.govnih.gov

Predicting Reactivity and Properties: DFT calculations can predict important molecular properties. For substituted pyridinylboronic acids, these calculations can determine optimized molecular geometries, vibrational frequencies, and electronic characteristics like HOMO-LUMO energy gaps. This information helps explain the chemical reactivity and stability of the compound.

Understanding Substituent Effects: Computational methods are particularly useful for understanding how different substituents, such as the ethyl group in the target compound, influence the properties of the pyridine ring and the boronic acid moiety. Studies on substituted phenylboronic and pyridinylboronic acids show that electron-donating or electron-withdrawing groups directly impact the acidity (pKa) and reactivity of the boronic acid. The ethyl group is generally considered electron-donating, which would be predicted to affect the compound's behavior in catalytic reactions.

The table below outlines the types of computational analyses performed on related boronic acid compounds, illustrating the approaches that can be applied to rationally design experiments and molecules involving this compound.

| Compound Type Studied | Computational Method | Properties Investigated | Purpose |

| Substituted Pyrimidine NNRTIs | Crystallographic Studies | Binding modes with HIV-1 reverse transcriptase | Rational design of new inhibitors |

| β-Amido Boronic Acids | Molecular Docking, MST | Binding affinity and mode with SARS-CoV-2 Mpro | Design and validation of viral protease inhibitors |

| 6-Bromo-3-Pyridinyl Boronic Acid | DFT (B3LYP) | Molecular structure, vibrational frequencies, HOMO-LUMO energies | Structural and electronic characterization |

| Substituted Phenylboronic Acids | DFT | Acidity (pKa), atomic charges (NBO analysis) | Predicting and explaining acid strength based on substituent effects |

Q & A

Q. What factors influence the binding selectivity of (3-Ethylpyridin-4-yl)boronic acid with glycoproteins?

The selectivity of boronic acids for glycoproteins depends on:

- Terminal saccharide moieties : Specific diol configurations (e.g., 1,2- or 1,3-cis diols) on glycoproteins determine binding affinity .

- Buffer conditions : pH and ionic strength significantly modulate binding. For example, borate buffers at elevated pH disrupt boronate ester bonds, enabling reversible capture .

- Non-specific interactions : Hydrophobic or electrostatic interactions between the protein backbone and the boronic acid-functionalized surface can reduce selectivity. Buffer optimization (e.g., adding surfactants) mitigates this .

Q. How can buffer systems be optimized to enhance the selectivity of boronic acid-based capture systems?

- Use pH 8–9 buffers to stabilize boronate ester formation while minimizing non-specific binding.

- Incorporate low-concentration chaotropic agents (e.g., urea) to disrupt protein-surface interactions without destabilizing boronate bonds .

- Borate buffers enable efficient elution of captured glycoproteins by competitively binding to boronic acid .

Q. What experimental methods are suitable for characterizing boronic acid-diol binding kinetics?

- Stopped-flow fluorescence spectroscopy : Measures rapid binding events (millisecond to second timescales). For example, kon values for fructose binding to arylboronic acids exceed those for glucose by 10-fold .

- Surface plasmon resonance (SPR) : Quantifies binding affinities (KD) and dissociation rates (koff) on functionalized surfaces .

Advanced Research Questions

Q. What strategies mitigate non-specific secondary interactions in boronic acid-functionalized surfaces for glycoprotein isolation?

- Surface passivation : Co-immobilize hydrophilic polymers (e.g., carboxymethyl dextran) to reduce hydrophobic interactions .

- Dual-buffer systems : Use a primary buffer for binding (e.g., Tris-HCl, pH 8.5) and a secondary buffer (e.g., borate, pH 10) for selective elution .

- Computational modeling : Predict protein-surface interaction hotspots to guide surface chemistry design .

Q. How do kinetic parameters (kon/koff) of boronic acid-diol binding affect real-time biosensing applications?

- Rapid kon values (e.g., ~10³ M⁻¹s⁻¹ for fructose) enable near-instantaneous signal generation, critical for continuous glucose monitoring .

- Slow koff values improve sensor sensitivity but reduce reversibility. Balance these by tuning boronic acid electronics (e.g., introducing electron-withdrawing groups) .

Q. What rational design principles apply to developing this compound-based anticancer agents?

- Bioisosteric replacement : Substitute hydroxyl groups in known inhibitors (e.g., combretastatin A-4) with boronic acid to enhance target affinity. For example, boronic acid analogs inhibit tubulin polymerization at IC₅₀ = 21–22 μM .

- Prodrug strategies : Mask boronic acid as esters (e.g., pinacol boronic esters) to improve solubility and reduce off-target interactions .

- Apoptosis assays : Use flow cytometry (FACScan) to quantify caspase activation in Jurkat cells treated with boronic acid derivatives .

Q. How can boronic acid-functionalized polymers improve glucose-responsive drug delivery systems?

- Solubility switching : Poly(3-acrylamidophenylboronic acid) (PAPBA) forms insoluble aggregates via boroxine crosslinks in low-glucose conditions but dissolves upon glucose binding .

- Controlled release : Encapsulate insulin in PAPBA hydrogels; glucose-triggered dissolution releases the payload .

Methodological Challenges & Solutions

Q. What analytical techniques address boronic acid trimerization during mass spectrometry?

- On-plate derivatization : Treat samples with 2,5-dihydroxybenzoic acid (DHB) matrix to form stable boronic esters, preventing trimerization .

- MALDI-MS/MS : Enables sequencing of boronic acid-containing peptides (e.g., proteasome inhibitors) by fragmenting DHB-modified adducts .

Q. How can boronic acid-based fluorescent probes improve cancer cell imaging?

Q. What computational tools predict the thermal stability of boronic acid derivatives for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.